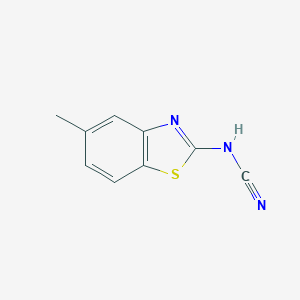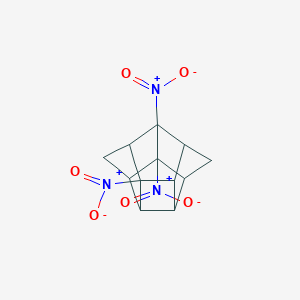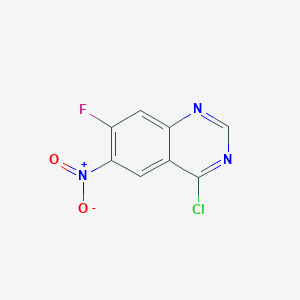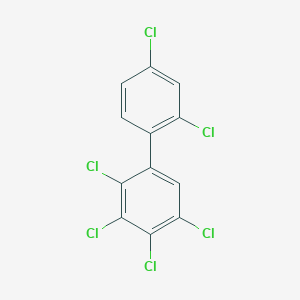
2,2',3,4,4',5-六氯联苯
描述
2,2’,3,4,4’,5-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be achieved from Bromobenzene and 1,2,4,5-Tetrachlorobenzene .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be viewed using Java or Javascript . The molecular formula is C12H4Cl6 .
Chemical Reactions Analysis
The degradation of 2,2’,3,4,4’,5-Hexachlorobiphenyl has been examined in liquid culture . The toxicokinetics and biotransformation of 2,2’,3,4,4’,5-Hexachlorobiphenyl have also been studied .
Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,4’,5-Hexachlorobiphenyl is 360.9 g/mol . The computed XLogP3 is 7.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .
科学研究应用
Photocatalytic Degradation
Specific Scientific Field
Environmental Science and Pollution Research
Application Summary
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB 153) is used in the study of photocatalytic degradation. This involves the use of a core-shell structure nanocomposite to degrade PCB 153, a common PCB contaminant in nature .
Methods of Application
The nanocomposite Fe 3 O 4 @SiO 2 @TiO 2 was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H 2 O 2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
Results or Outcomes
The high degradation efficiency of the nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H 2 O 2, 2 h of reaction time, and acetone as a cosolvent .
Photo-transformation in Water
Application Summary
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB 153) is used in the study of photo-transformation in water. This involves the use of dissolved organic matter (DOM) to accelerate the photolysis of PCB 153 .
Methods of Application
The photolysis of PCB 153 under simulated sunlight in the presence of humic acid (HA) was investigated. Special scavengers were added to elucidate the photolysis mechanisms .
Results or Outcomes
Degradation of PCB 153 was significantly accelerated by the addition of HA, with a rate constant of 0.0214, 0.0413, and 0.0358 h −1 in the initial 18 h of irradiation in the presence of 1, 5, and 20 mg/L HA, respectively .
Use in Electrical Transformers
Specific Scientific Field
Electrical Engineering
Application Summary
2,2’,3,4,4’,5-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
Methods of Application
This compound was used in transformers as dielectric fluids until production was banned in 1979 . Because the life expectancy of this equipment can be multiple decades, they are still in use today .
Results or Outcomes
The use of 2,2’,3,4,4’,5-Hexachlorobiphenyl in transformers has been discontinued due to its potential environmental and health hazards .
Developmental Exposure Studies
Specific Scientific Field
Neuroscience and Toxicology
Application Summary
2,2’,3,4,4’,5-Hexachlorobiphenyl has been used in developmental exposure studies. These studies have associated exposure to polychlorinated biphenyls (PCBs) with cognitive deficits in humans and laboratory animals .
Methods of Application
In these studies, subjects are exposed to 2,2’,3,4,4’,5-Hexachlorobiphenyl during development, and their cognitive abilities are assessed later in life .
Results or Outcomes
It has been shown that developmental exposure to 2,2’,3,4,4’,5-Hexachlorobiphenyl can decrease learning .
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLRBPBZLTGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074138 | |
| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5-Hexachlorobiphenyl | |
CAS RN |
35694-06-5 | |
| Record name | 2,2′,3,4,4′,5-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4,4',5-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X578739527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
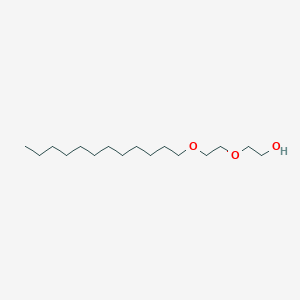
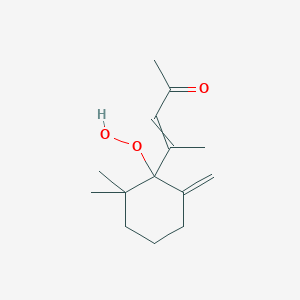
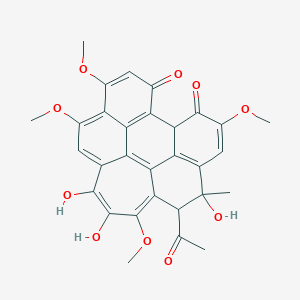
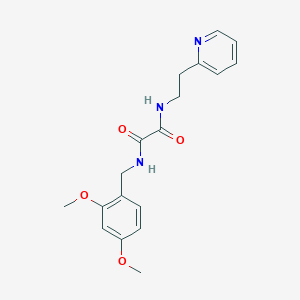
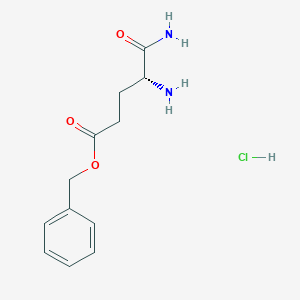
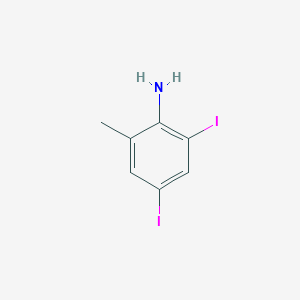
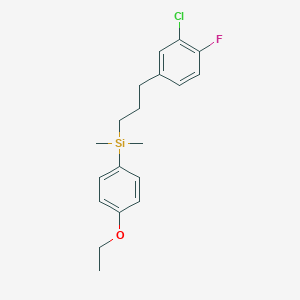
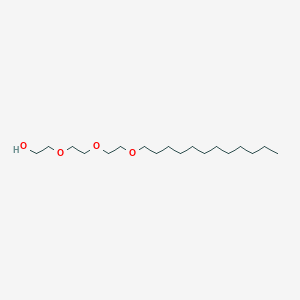
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
